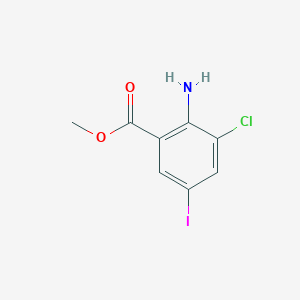

Methyl 2-amino-3-chloro-5-iodobenzoate

Übersicht

Beschreibung

“Methyl 2-amino-3-chloro-5-iodobenzoate” is a chemical compound with the linear formula: ClC6H2(I)(NH2)CO2CH3 . It has a CAS Number of 289039-84-5 .

Synthesis Analysis

The synthesis of “Methyl 2-amino-3-chloro-5-iodobenzoate” can be achieved from 5-Chloro-2-iodobenzoic acid and Iodomethane .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-chloro-5-iodobenzoate” is represented by the linear formula: ClC6H2(I)(NH2)CO2CH3 . It has a molecular weight of 311.50 .Physical And Chemical Properties Analysis

“Methyl 2-amino-3-chloro-5-iodobenzoate” is a solid substance with a melting point of 66-70 °C (lit.) . It should be stored at 2-8°C and protected from light as it is light sensitive .Wissenschaftliche Forschungsanwendungen

Palladium-catalysed Carbonylation

Methyl 2-amino-3-chloro-5-iodobenzoate serves as a substrate in palladium-catalysed carbonylation reactions. Depending on the substituents, this can lead to the formation of 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives. In the presence of various primary and secondary amines, such as tert-butylamine or amino acid methyl esters, 2-ketocarboxamides can be obtained, showcasing the compound's versatility in organic synthesis (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).

Aminocarbonylation of Iodoalkenes and Iodobenzene

The compound has been used in palladium catalysed aminocarbonylation of iodobenzene and iodoalkenes, resulting in 2-oxo-carboxamide type derivatives by double CO insertion. This demonstrates its application in creating carboxamide structures, enhancing the chemical repertoire available for pharmaceutical development and other areas of chemical synthesis (Müller, Péczely, Skoda-Földes, Takács, Kokotos, Bellis, & Kollár, 2005).

Synthesis of 2-Aminobenzothiazole

The compound is utilized in a one-pot strategy for the synthesis of 2-aminobenzothiazole in water, highlighting an efficient, sustainable method using copper(I) catalysts. This research indicates its utility in creating environmentally friendly synthesis processes for complex molecules (Khatun, Jamir, Ganesh, & Patel, 2012).

Oxidative Dearomatization

Methyl 2-amino-3-chloro-5-iodobenzoate's derivatives have been implicated in the oxidative dearomatization of phenols and anilines, leading to the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines. This showcases its potential in creating new molecular structures through regioselective dearomatization (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Synthesis of Chlorantraniliprole

Safety and Hazards

“Methyl 2-amino-3-chloro-5-iodobenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H300 and precautionary statements P301 + P310 + P330 . It’s classified as Acute Tox. 2 Oral and should be handled with personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves .

Eigenschaften

IUPAC Name |

methyl 2-amino-3-chloro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDAJGVKPFOKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)

![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)

![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)

amine](/img/structure/B2999468.png)

![(2S)-2-Amino-6-[[2-[[(5S)-5-amino-5-carboxypentyl]amino]-2-oxoethyl]amino]hexanoic acid](/img/structure/B2999470.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2999471.png)